

Simeprevir Sodium: A Comprehensive Technical Guide on Chemical Properties and Solubility

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Compound of Interest

Compound Name: Simeprevir sodium

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This technical guide provides an in-depth overview of the core chemical properties and solubility characteristics of **simeprevir sodium**, a direct-acting antiviral agent against the hepatitis C virus (HCV). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided. Furthermore, this guide includes visualizations of simeprevir's mechanism of action and a standard experimental workflow, rendered using Graphviz, to support a comprehensive understanding.

Core Chemical Properties

Simeprevir sodium is the sodium salt of simeprevir, a macrocyclic inhibitor of the HCV NS3/4A serine protease.^{[1][2]} The following table summarizes its key chemical identifiers and properties.

Property	Value	Reference(s)
IUPAC Name	sodium;cyclopropylsulfonyl- [(2R,3aR,10Z,11aS,12aR,14aR)-2-[[8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]-7-methoxyquinolin-4-yl]oxy]-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,9,11a,12,13,14,14a-tetradecahydrocyclopenta[c]cyclopropa[g][3][4]diazacyclotetradecine-12a-carbonyl]azanide	
CAS Number	1241946-89-3	
Molecular Formula	C ₃₈ H ₄₆ N ₅ NaO ₇ S ₂	
Molecular Weight	771.9 g/mol	
pKa (Strongest Acidic)	3.77 (Predicted)	
pKa (Strongest Basic)	1.61 (Predicted)	
LogP	4.56 (Predicted)	

Solubility Profile

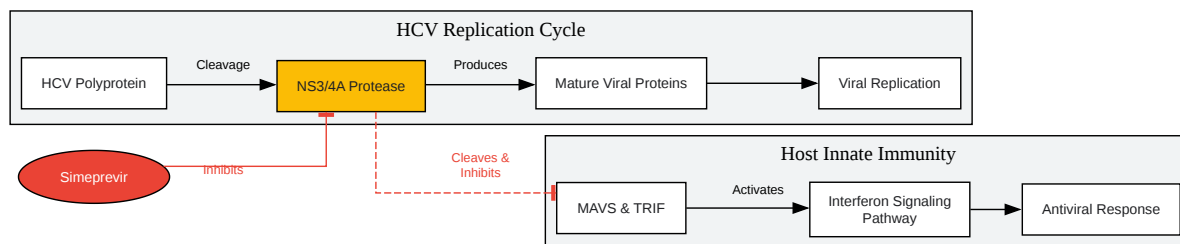
Simeprevir is characterized as being practically insoluble in water across a wide pH range. To enhance its aqueous solubility for oral administration, it is formulated as the amorphous sodium salt.[3] The solubility of **simeprevir sodium** in various solvents is summarized below.

Solvent	Solubility	Reference(s)
Water	Practically insoluble	[3]
Dimethylformamide (DMF)	~30 mg/mL	
Dimethyl sulfoxide (DMSO)	~30 mg/mL	
DMSO:PBS (pH 7.2) (1:2)	~0.33 mg/mL	
Ethanol	Slightly soluble	
Methanol, Acetonitrile, Chloroform	Soluble	[5]

Mechanism of Action: HCV NS3/4A Protease Inhibition

Simeprevir is a direct-acting antiviral agent that targets the hepatitis C virus NS3/4A protease, an enzyme crucial for viral replication. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins. By competitively and reversibly binding to the active site of this protease, simeprevir inhibits its function, thereby preventing the formation of the viral replication complex and halting viral maturation.[\[1\]](#)[\[2\]](#)

An important consequence of NS3/4A protease activity is the cleavage of two key host adaptor proteins, MAVS and TRIF, which are essential for initiating the interferon (IFN) signaling pathway, a critical component of the innate immune response to viral infections. By inhibiting the NS3/4A protease, simeprevir prevents the cleavage of MAVS and TRIF, thus restoring the host's natural antiviral interferon response.



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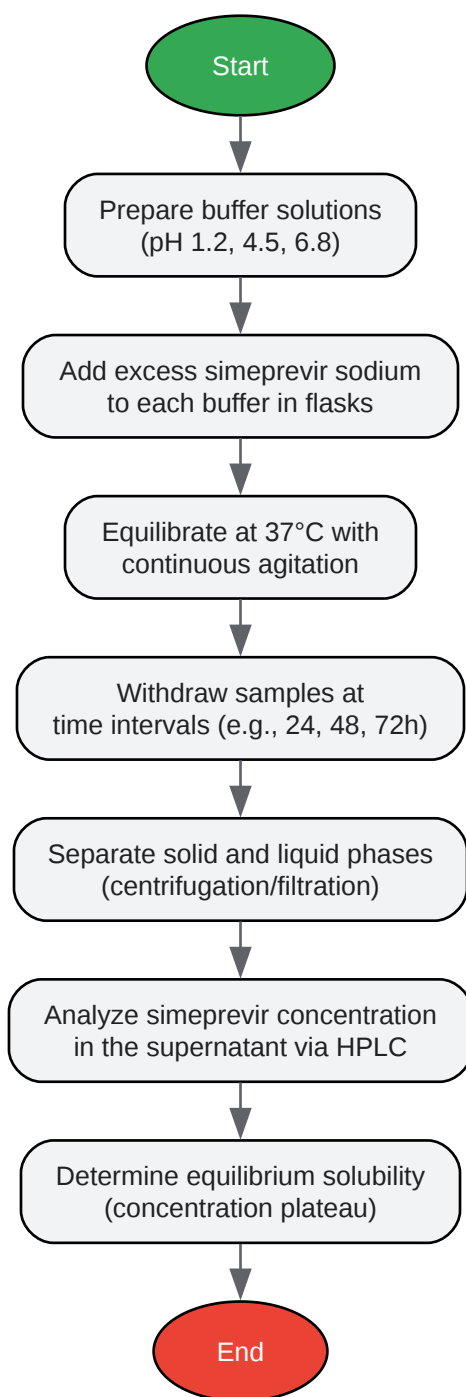
Simeprevir's inhibition of HCV NS3/4A protease and restoration of interferon signaling.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of **simeprevir sodium**.

Aqueous Solubility Determination (Shake-Flask Method based on OECD Guideline 105)

This protocol describes the determination of the equilibrium aqueous solubility of **simeprevir sodium** using the shake-flask method.^{[3][6][7][8][9]}



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Workflow for the determination of aqueous solubility via the shake-flask method.

4.1.1. Materials and Equipment

- **Simeprevir sodium**

- Phosphate and citrate buffers (pH 1.2, 4.5, 6.8)
- Shaking incubator or water bath with agitation capabilities
- Calibrated pH meter
- Centrifuge or filtration apparatus with appropriate filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks, pipettes, and other standard laboratory glassware

4.1.2. Procedure

- **Preparation of Buffer Solutions:** Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8. The pH of each buffer should be verified at 37 ± 1 °C.
- **Sample Preparation:** Add an excess amount of **simeprevir sodium** to flasks containing a known volume of each buffer solution. The excess solid should be visually apparent.
- **Equilibration:** Place the flasks in a shaking incubator set at 37 ± 1 °C and agitate at a constant speed.
- **Sampling:** At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots from each flask.
- **Phase Separation:** Immediately after sampling, separate the undissolved solid from the solution by centrifugation or filtration.
- **Quantification:** Analyze the concentration of simeprevir in the clear supernatant using a validated, stability-indicating HPLC method.
- **Equilibrium Determination:** Equilibrium is reached when consecutive measurements of simeprevir concentration show no significant change over time. The solubility is reported as the mean of the concentrations at equilibrium.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa) using potentiometric titration.[\[10\]](#)[\[11\]](#)

4.2.1. Materials and Equipment

- **Simeprevir sodium**
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
- Potentiometer with a calibrated pH electrode
- Magnetic stirrer and stir bar
- Burette
- Beakers and other standard laboratory glassware
- Inert gas (e.g., nitrogen) for purging

4.2.2. Procedure

- **Sample Preparation:** Dissolve a precisely weighed amount of **simeprevir sodium** in a suitable solvent (e.g., a co-solvent system of water and an organic solvent like methanol or DMSO may be necessary due to low aqueous solubility).
- **Inert Atmosphere:** Purge the solution with an inert gas to remove dissolved carbon dioxide.
- **Titration:** While continuously stirring the solution, incrementally add the standardized titrant (HCl for basic pKa, NaOH for acidic pKa) from a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP by HPLC Method

This protocol describes a general approach for estimating the octanol-water partition coefficient (LogP) using reversed-phase HPLC.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

4.3.1. Materials and Equipment

- **Simeprevir sodium**
- A series of reference compounds with known LogP values
- HPLC system with a C18 column and UV detector
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
- Octanol-saturated water

4.3.2. Procedure

- Calibration: Prepare solutions of the reference compounds and inject them into the HPLC system. Determine the retention time (t_R) for each reference compound.
- Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the dead time (t_0).
- Calculate Capacity Factor: Calculate the capacity factor (k') for each reference compound using the formula: $k' = (t_R - t_0) / t_0$.
- Create Calibration Curve: Plot the $\log k'$ values of the reference compounds against their known LogP values. A linear relationship should be observed.
- Sample Analysis: Prepare a solution of **simeprevir sodium** and inject it into the HPLC system under the same conditions to obtain its retention time.
- LogP Determination: Calculate the $\log k'$ for **simeprevir sodium** and use the calibration curve to determine its LogP value.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. filab.fr [filab.fr]
- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of simeprevir sodium: A hepatitis C protease inhibitor in binary and ternary mixtures with sofosbuvir and/or ledipasvir utilizing direct and H-point standard addition strategies [pubmed.ncbi.nlm.nih.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pKa and log p determination | PPTX [slideshare.net]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
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